molecular formula C10H13N3O3S B2533425 Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 952986-21-9

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2533425
CAS No.: 952986-21-9
M. Wt: 255.29
InChI Key: KUXGDXRNHRQRBG-UHFFFAOYSA-N
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Description

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a methyl carbamate group at the 2-position of the thiazole ring and an allylamino-substituted oxoethyl chain at the 4-position.

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-3-4-11-8(14)5-7-6-17-9(12-7)13-10(15)16-2/h3,6H,1,4-5H2,2H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXGDXRNHRQRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with allylamine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares a thiazole core with several analogs described in the evidence. However, differences in substituents and functional groups lead to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate Thiazole + carbamate - Methyl carbamate (2-position)
- Allylamino-oxoethyl (4-position)
~229.25* Not reported
1f Thiazole + urea - Piperazine-linked hydrazinyl-oxoethyl
- Trifluoromethylphenyl urea
667.9 (ESI-MS) 198–200
3d Thiazole + urea - Chromenyl-methylene hydrazinyl
- Bis(trifluoromethyl)phenyl urea
788.3 (ESI-MS) 225–226
Compound 40 Thiazole + benzamide - 2-Methyl-4-thiazolylmethylthio
- 2-Nitrophenylaminoethyl
Not reported Not reported
Cefixime-related compound Thiazole + carbamate - Tert-butyl carbamate
- Furo[3,4-d][1,3]thiazine ring
469.53 Not reported

*Calculated based on molecular formula (C₈H₁₁N₃O₃S).

Key Observations:

Functional Group Diversity: The target compound’s carbamate group contrasts with urea (1f, 3d) or benzamide (Compound 40) moieties in analogs. The allylamino-oxoethyl side chain introduces unsaturated bonds, which may influence reactivity (e.g., Michael addition) or interactions with biological targets .

Molecular Weight and Complexity: Urea derivatives (1f, 3d) have higher molecular weights (>600 g/mol) due to extended piperazine and aromatic substituents. This may reduce solubility compared to the simpler carbamate structure of the target compound.

Physicochemical Properties

Melting Points and Stability

  • Urea derivatives (1f, 1g, 2a, 2b) exhibit melting points between 188–226°C , correlating with their aromatic and hydrogen-bonding substituents .
  • The target compound’s melting point is unreported, but its allylamino group may reduce crystallinity compared to urea analogs, favoring lower melting points.

Spectroscopic Data

  • ESI-MS : The urea derivatives show [M−2HCl+H]+ ions (e.g., 638.1 for 1g), indicating hydrochloride salt formation during synthesis .
  • 1H-NMR : Peaks at δ 12.68–7.66 ppm (3d ) reflect aromatic protons and hydrogen-bonded NH groups, absent in the target compound’s simpler structure.

Biological Activity

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

This compound can be synthesized through the reaction of thiazole derivatives with allylamine and methyl chloroformate, typically utilizing a base such as triethylamine in an organic solvent like dichloromethane. This synthetic route allows for the formation of the carbamate linkage essential for its biological activity.

The compound's biological activity is attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes or receptors involved in crucial biological pathways. For instance, it has been suggested that this compound can inhibit kinases or proteases, leading to modulation of cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) values are critical in assessing its efficacy against various microbial strains.

Microbial Strain MIC (μg/mL)
Staphylococcus aureus500
Escherichia coli250
Pseudomonas aeruginosa100

These findings suggest that the compound has promising antimicrobial activity, making it a candidate for further development in medicinal chemistry .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using the MTT assay demonstrated that it possesses growth inhibitory effects against several tumor cell lines. The results indicate that it can induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways.

Cell Line IC50 (μM)
HCT116 (colon cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The ability to induce apoptosis in these cell lines positions this compound as a promising candidate for cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of thiazole derivatives, including this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, indicating that modifications at specific positions could enhance antimicrobial potency .
  • Anticancer Mechanism Investigation : Another study focused on the anticancer mechanisms of this compound against HCT116 cells. The findings revealed that the compound induces apoptosis via mitochondrial pathway activation and caspase cascade involvement, suggesting a multi-targeted approach in its mechanism of action .

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